3-Butylthiolane

Description

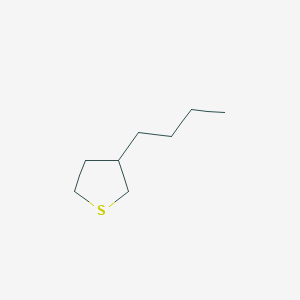

Structure

3D Structure

Properties

CAS No. |

1551-24-2 |

|---|---|

Molecular Formula |

C8H16S |

Molecular Weight |

144.28 g/mol |

IUPAC Name |

3-butylthiolane |

InChI |

InChI=1S/C8H16S/c1-2-3-4-8-5-6-9-7-8/h8H,2-7H2,1H3 |

InChI Key |

WEWIGXOEGOJCIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCSC1 |

Origin of Product |

United States |

Foundational & Exploratory

3-Butylthiolane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

While specific data for 3-Butylthiolane is scarce, its isomer, 2-Butylthiolane (also known as 2-butyltetrahydrothiophene), is documented. The properties of these isomers are expected to be very similar.

Table 1: Physicochemical Data for 2-Butylthiolane

| Property | Value | Source |

| CAS Number | 1613-49-6 | PubChem |

| Molecular Formula | C₈H₁₆S | PubChem |

| Molecular Weight | 144.28 g/mol | PubChem |

| IUPAC Name | 2-butylthiolane | PubChem |

Synthesis and Experimental Protocols

The synthesis of alkyl-substituted thiolanes can be achieved through several established organic chemistry routes. A common approach involves the alkylation of thiolane or the cyclization of appropriate precursors.

General Experimental Protocol for the Synthesis of 2-Alkylthiolanes:

A prevalent method for the synthesis of 2-alkylthiolanes involves the deprotonation of thiolane followed by alkylation with a suitable alkyl halide.

-

Step 1: Deprotonation of Thiolane

-

Thiolane (tetrahydrothiophene) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

A strong base, such as n-butyllithium (n-BuLi), is added dropwise to the solution to deprotonate the carbon atom at the 2-position, forming 2-lithiothiolane.

-

-

Step 2: Alkylation

-

The desired alkyl halide (in this case, 1-bromobutane for the synthesis of 2-butylthiolane) is added to the solution of 2-lithiothiolane.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

-

Step 3: Work-up and Purification

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified using a suitable technique, such as fractional distillation or column chromatography, to yield the pure 2-butylthiolane.

-

Diagram 1: General Experimental Workflow for 2-Alkylthiolane Synthesis

Chemical Reactions

Thiolanes, as saturated heterocyclic sulfides, exhibit reactivity characteristic of thioethers.

Table 2: General Reactions of Thiolanes

| Reaction Type | Description |

| Oxidation | The sulfur atom in the thiolane ring can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. |

| Alkylation | Reaction with alkyl halides can lead to the formation of sulfonium salts. |

| Ring-Opening | Under certain conditions with strong nucleophiles or reducing agents, the C-S bond can be cleaved. |

Biological Activity and Signaling Pathways

Specific information on the biological activity and signaling pathways of this compound is not available. However, the biological activities of thiophene and its derivatives have been studied, and their metabolic pathways can provide insights into the potential bioactivity of saturated analogues like butylthiolane. The metabolism of thiophene-containing compounds is often a key factor in their biological effects and potential toxicity.

The metabolism of thiophene derivatives can proceed through two main pathways mediated by cytochrome P450 enzymes: S-oxidation and epoxidation. These pathways can lead to the formation of reactive metabolites that can interact with cellular macromolecules.

Diagram 2: General Metabolic Pathways of Thiophene Derivatives

Note on Toxicology: The toxicological profile of this compound has not been established. For the related compound tetrahydrothiophene, provisional toxicity values have been derived, but comprehensive data is lacking. The metabolism of thiophene-containing drugs can sometimes lead to reactive intermediates responsible for hepatotoxicity or other adverse effects. Therefore, any biological application of butylthiolane would require thorough toxicological evaluation.

An In-depth Technical Guide to the Spectroscopic Data of 3-Butylthiolane

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Butylthiolane, a saturated heterocyclic organic compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data of this compound

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, including thiolane and n-butyl alkyl sulfides.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiolane ring and the butyl side chain. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Thiolane ring protons (α to S, 4H) | 2.7 - 2.9 | Multiplet |

| Thiolane ring proton (at C3, 1H) | 2.5 - 2.8 | Multiplet |

| Thiolane ring protons (β to S, 4H) | 1.9 - 2.2 | Multiplet |

| Butyl chain -CH₂- (α to ring) | 1.4 - 1.6 | Multiplet |

| Butyl chain -CH₂- (β and γ) | 1.3 - 1.5 | Multiplet |

| Butyl chain -CH₃ | ~0.9 | Triplet |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons closer to the sulfur atom are expected to be deshielded and appear at a higher chemical shift.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiolane ring carbons (α to S) | 32 - 38 |

| Thiolane ring carbon (C3) | 40 - 45 |

| Thiolane ring carbons (β to S) | 30 - 35 |

| Butyl chain -CH₂- (α to ring) | 33 - 38 |

| Butyl chain -CH₂- (β) | 28 - 33 |

| Butyl chain -CH₂- (γ) | 22 - 27 |

| Butyl chain -CH₃ | ~14 |

The IR spectrum of this compound will be dominated by the vibrational modes of its alkane-like structure. The carbon-sulfur bond stretching is expected to be a weak absorption.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium |

| C-S Stretch | 600 - 700 | Weak |

The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the butyl group and the thiolane ring.

| m/z | Predicted Fragment | Fragmentation Pathway |

| 144 | [C₈H₁₆S]⁺˙ (Molecular Ion) | - |

| 101 | [C₅H₉S]⁺ | α-cleavage of the butyl group (loss of C₃H₇˙) |

| 87 | [C₄H₇S]⁺ | Cleavage at the C-S bond (loss of C₄H₉˙) |

| 57 | [C₄H₉]⁺ | Butyl cation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of this compound between two polished salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for the spectroscopic analysis of an organic compound.

Olfactory Threshold and Sensory Analysis of 3-Butylthiolane: A Technical Guide

Disclaimer: Scientific literature lacks specific quantitative data on the olfactory threshold and detailed sensory analysis of 3-Butylthiolane. This guide synthesizes available information on structurally similar alkyl thiols and cyclic thioethers to provide a comprehensive overview and projected methodologies for its sensory analysis. The experimental protocols and data presented are based on established methods for analogous volatile sulfur compounds and should be adapted and validated for this compound.

Introduction

This compound, a cyclic thioether, belongs to a class of volatile sulfur compounds (VSCs) known for their potent and often unpleasant odors at very low concentrations.[1][2] Understanding the olfactory threshold and sensory characteristics of such compounds is crucial in various fields, including flavor and fragrance chemistry, environmental science, and drug development, where off-odors can impact product acceptability and safety. This technical guide provides a framework for the sensory analysis of this compound, including projected olfactory threshold data based on related compounds, detailed experimental protocols, and an overview of the underlying olfactory signaling pathways.

Olfactory Threshold of Alkyl Thiols and Cyclic Thioethers

The odor detection threshold (ODT) is the lowest concentration of a substance that can be perceived by the human sense of smell. For volatile sulfur compounds, these thresholds are typically in the parts per billion (ppb) or even parts per trillion (ppt) range.[3] While no specific ODT has been reported for this compound, data for structurally similar alkyl thiols can provide an estimate. The odor threshold of aliphatic thiols is influenced by the length of the alkyl chain.[4]

Table 1: Odor Detection Thresholds of Selected Alkyl Thiols in Air

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Odor Threshold (ppb) | Odor Description |

| 1-Propanethiol | C₃H₈S | 76.16 | 0.75 | Strong, offensive, rotten cabbage-like |

| Butanethiol | C₄H₁₀S | 90.19 | 1.0 | Skunk-like |

| Pentanethiol | C₅H₁₂S | 104.21 | 0.4 | Unpleasant, garlic-like |

| Hexanethiol | C₆H₁₄S | 118.24 | 0.1 | Foul, sulfurous |

Data compiled from various sources.[5]

The structural characteristics of thiols, such as steric effects, significantly influence their odor thresholds. For instance, tertiary alkanethiols often exhibit lower odor thresholds compared to primary or secondary thiols.[6]

Sensory Analysis of this compound

A comprehensive sensory analysis of this compound would involve determining its odor profile and its detection and recognition thresholds. This is typically achieved using a trained sensory panel and standardized methodologies.

Experimental Protocol: Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8]

Objective: To determine the odor detection and recognition thresholds of this compound.

Materials and Apparatus:

-

Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

-

Capillary column suitable for volatile sulfur compound analysis (e.g., DB-Sulphur or equivalent).

-

High-purity carrier gas (e.g., helium or hydrogen).

-

Syringes for liquid sample injection.

-

A stock solution of this compound of known concentration in a suitable solvent (e.g., diethyl ether or mineral oil).

-

A series of dilutions of the stock solution.

-

A panel of trained sensory assessors (typically 8-12 members).

Procedure:

-

Panelist Training: Sensory panelists are trained to recognize and describe various odors, particularly those associated with sulfur compounds. Their individual olfactory acuity is also assessed.

-

Sample Preparation: A geometric dilution series of the this compound stock solution is prepared. The concentration range should span from levels expected to be well above the recognition threshold to levels below the detection threshold.

-

GC-O Analysis:

-

The GC is configured with the appropriate column and temperature program to achieve good separation of the analyte.

-

A split outlet is used to direct the column effluent to both the FID and the olfactometry port.

-

Each panelist sniffs the effluent from the olfactometry port as the diluted samples are injected in ascending order of concentration.

-

The retention time of the this compound peak is confirmed by the FID.

-

Panelists record whether they detect an odor at the corresponding retention time and, if so, provide a description of the odor.

-

-

Data Analysis:

-

The detection threshold is defined as the lowest concentration at which at least 50% of the panelists can detect an odor.

-

The recognition threshold is the lowest concentration at which at least 50% of the panelists can correctly describe the characteristic odor of the compound.

-

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow

Caption: Workflow for determining the olfactory threshold using GC-O.

Experimental Protocol: Odor Profile Analysis

Objective: To characterize the odor profile of this compound using a descriptive sensory panel.

Materials and Apparatus:

-

A series of concentrations of this compound in an odorless solvent presented in sniffing bottles or jars.

-

A panel of trained descriptive sensory assessors.

-

A predefined list of odor descriptors relevant to sulfur compounds (e.g., garlic, onion, rubbery, skunky, cabbage, burnt, metallic).

-

A rating scale for intensity (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

Procedure:

-

Panelist Training: Panelists are trained on the use of the odor descriptors and the intensity scale using reference standards.

-

Sample Evaluation: Panelists are presented with the this compound samples in a randomized order. They are instructed to sniff each sample and rate the intensity of each relevant descriptor on the provided scale.

-

Data Analysis: The mean intensity ratings for each descriptor are calculated across all panelists. The results can be visualized using a spider web or radar plot to represent the odor profile of the compound.

Olfactory Signaling Pathway for Thiols

The perception of odors, including those of thiols, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[9][10] This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Recent research suggests a crucial role for metal ions, particularly copper, in the detection of sulfur-containing compounds.[9][11] A specific mouse olfactory receptor, MOR244-3, has been shown to require copper for its activation by certain thiols.[9] The proposed mechanism involves the formation of a chelated metal complex between the thiol and the copper ion within the receptor's binding pocket.

Figure 2: Proposed Olfactory Signaling Pathway for Thiols

Caption: Simplified diagram of the olfactory signal transduction cascade for thiols.

Conclusion

While specific data for this compound remains elusive, this guide provides a robust framework for its sensory analysis based on established methodologies for volatile sulfur compounds. The provided experimental protocols for determining the olfactory threshold and odor profile can be readily adapted for this compound. Furthermore, the understanding of the olfactory signaling pathway for thiols, including the potential role of metal cofactors, offers valuable insights for researchers in drug development and other fields where the perception of sulfur-containing molecules is of interest. Future research should focus on obtaining empirical data for this compound to validate the projections made in this guide and to further elucidate the structure-odor relationships within this class of compounds.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic sulfide - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. egle.state.mi.us [egle.state.mi.us]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. Combinatorial synthesis and screening of novel odorants such as polyfunctional thiols. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Putative Biosynthesis of 3-Butylthiolane in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butylthiolane is a sulfur-containing volatile organic compound that contributes to the characteristic aroma of certain fruits, notably passion fruit. While its presence has been identified, the complete biosynthetic pathway in plants has not been fully elucidated. This technical guide synthesizes current knowledge on related metabolic pathways to propose a putative route for the formation of this compound. We present a multi-step pathway involving the generation of a C4 precursor, its conjugation with cysteine, and subsequent enzymatic processing to yield the final thiolane structure. This document provides detailed hypothetical reaction steps, supporting quantitative data from related compounds, and comprehensive experimental protocols to facilitate further research in this area. The information is intended to serve as a foundational resource for researchers in plant biochemistry, natural product chemistry, and drug development seeking to understand and potentially harness the biosynthesis of sulfur-containing heterocyclic compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three main stages:

-

Formation of a C4 Butyl Precursor: The carbon backbone of this compound is likely derived from the C4 alcohol, butan-1-ol, or a closely related derivative such as butanal or a butyl ester. These C4 compounds are known to be present in various fruits, including passion fruit, and are formed through amino acid or fatty acid metabolism.[1][2]

-

Conjugation with Cysteine: The butyl precursor is proposed to be conjugated to the sulfur atom of L-cysteine. This reaction could be catalyzed by a cysteine synthase-like enzyme or a glutathione S-transferase followed by degradation to the cysteine conjugate. The resulting intermediate is S-(butyl)-L-cysteine.

-

Enzymatic Cleavage and Cyclization: The S-(butyl)-L-cysteine conjugate is then cleaved by a cysteine-S-conjugate β-lyase (C-S lyase). This enzymatic reaction releases pyruvate, ammonia, and a highly reactive butane-1-thiol intermediate.[3][4] The final step is the intramolecular cyclization of this intermediate to form the stable five-membered ring of this compound. This cyclization could be spontaneous or enzymatically mediated.

Visualizing the Pathway

Quantitative Data

Direct quantitative data for this compound and its specific precursors in a single plant source are limited. However, data for related compounds in passion fruit (Passiflora edulis f. flavicarpa) provide a basis for estimating potential substrate and product concentrations.

| Compound | Concentration Range | Plant Source | Reference |

| Precursors | |||

| Butan-1-ol | 0.20 - 0.41 (relative peak area %) | Passion Fruit Pulp | [1] |

| Butyl acetate | 0.45 - 1.91 (relative peak area %) | Passion Fruit Pulp | [1] |

| Ethyl butanoate | 52.50 - 57.34 (relative peak area %) | Passion Fruit Pulp | [1] |

| Related Sulfur Compounds | |||

| 3-Mercaptohexanol | Not Quantified | Passion Fruit | |

| 3-Mercaptohexyl acetate | Not Quantified | Passion Fruit | |

| Ethanethiol | 759.9 ng/g (Day 0) | Durian | [5] |

| Methanethiol | 26,700 µg/kg | Durian | [5] |

Experimental Protocols

The following protocols are adapted from established methods for the study of volatile sulfur compounds and their biosynthetic pathways. They are intended to serve as a starting point for the investigation of this compound biosynthesis.

Identification of S-(butyl)-L-cysteine Precursor

This protocol outlines the extraction and identification of the putative S-cysteine conjugate precursor from plant tissue.

Workflow Diagram

Methodology

-

Tissue Extraction:

-

Flash-freeze fresh plant tissue (e.g., 10g of passion fruit pulp) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in 50 mL of a cold methanol/water solution (80:20, v/v).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with deionized water to remove unbound compounds.

-

Elute the retained compounds with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analyze the sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Use a synthesized S-(butyl)-L-cysteine standard to determine the retention time and fragmentation pattern for targeted identification.

-

Monitor for the characteristic parent ion and fragment ions of S-(butyl)-L-cysteine.

-

Cysteine-S-Conjugate β-Lyase Activity Assay

This protocol measures the activity of C-S lyase in a plant protein extract using a synthetic S-(butyl)-L-cysteine substrate.[3][6]

Workflow Diagram

Methodology

-

Protein Extraction:

-

Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM DTT and 1 mM EDTA).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 µM Pyridoxal 5'-phosphate (PLP)

-

Plant protein extract (e.g., 100 µg of total protein)

-

10 mM S-(butyl)-L-cysteine (substrate)

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.

-

-

Pyruvate Quantification:

-

Centrifuge the reaction mixture to pellet the precipitated protein.

-

To the supernatant, add an equal volume of 0.1% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

-

Incubate at room temperature for 10 minutes.

-

Add 2 volumes of 1.5 M NaOH.

-

Measure the absorbance at 520 nm.

-

Calculate the amount of pyruvate formed using a standard curve prepared with sodium pyruvate.

-

Quantification of this compound

This protocol describes the extraction and quantification of the final product, this compound, from plant material.

Methodology

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place a known amount of homogenized plant tissue (e.g., 5g of passion fruit pulp) into a headspace vial.

-

Add a saturated NaCl solution to enhance the release of volatiles.

-

Equilibrate the sample at a controlled temperature (e.g., 40°C).

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the collected volatiles from the SPME fiber in the injection port of a GC-MS system.

-

Use a suitable capillary column (e.g., DB-Wax) for the separation of volatile compounds.

-

Program the oven temperature to achieve optimal separation.

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the compound using an internal standard and a calibration curve.

-

Signaling Pathways and Regulation

The biosynthesis of volatile sulfur compounds in plants is often linked to fruit ripening and stress responses. The expression of key enzymes, such as C-S lyases, may be regulated by plant hormones like ethylene and jasmonic acid. Further research is needed to elucidate the specific regulatory networks controlling the production of this compound.

Logical Relationship Diagram

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. Key areas for investigation include the definitive identification of the C4 precursor and the enzymes responsible for cysteine conjugation and cyclization. Understanding the genetic and environmental factors that regulate this pathway could enable the metabolic engineering of plants to enhance the production of this and other valuable sulfur-containing flavor compounds. The experimental protocols provided herein offer a starting point for researchers to validate this putative pathway and uncover the intricate biochemical mechanisms underlying the formation of this compound in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

3-Butylthiolane: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Butylthiolane in common organic solvents. Due to a lack of specific published quantitative data for this compound, this guide leverages established principles of chemical solubility and available data for structurally similar compounds, particularly its parent compound, tetrahydrothiophene, to predict its solubility profile. This document also outlines detailed experimental protocols for determining the solubility of compounds like this compound, offering a framework for empirical validation.

Predicted Solubility Profile of this compound

Based on the known solubility of tetrahydrothiophene and the chemical nature of the butyl substituent, this compound is expected to be highly soluble in a wide range of common organic solvents. The addition of the non-polar butyl group to the thiolane ring is likely to enhance its affinity for non-polar and moderately polar organic solvents. Tetrahydrothiophene is reported to be soluble in all proportions in alcohol, ether, acetone, and benzene, while being insoluble in water.[1] It is anticipated that this compound will exhibit a similar, if not broader, range of solubility.

The following table summarizes the predicted solubility of this compound in various organic solvents. This information is extrapolated from the known properties of structurally related compounds and general principles of "like dissolves like."

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The parent compound, tetrahydrothiophene, is fully miscible with alcohols. The butyl group should not significantly hinder this miscibility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Thiolanes are cyclic ethers with sulfur replacing oxygen. As such, they are expected to be highly miscible with other ethers due to similar polarities. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polarity of ketones is compatible with the thiolane ring, and the alkyl substituent will interact favorably with the organic portion of the ketone. |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Miscible | The non-polar nature of aromatic hydrocarbons aligns well with the non-polar butyl group and the overall low polarity of the molecule. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | The butyl group will strongly favor dissolution in non-polar aliphatic hydrocarbon solvents. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents have a moderate polarity and are excellent solvents for a wide range of organic compounds, including those with alkyl and heterocyclic moieties. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | While these solvents are quite polar, they are often capable of dissolving a wide array of organic molecules. Full miscibility is possible, but experimental verification is recommended. |

| Water | Insoluble | The parent compound, tetrahydrothiophene, is insoluble in water. The addition of a four-carbon alkyl chain will further increase the hydrophobicity of the molecule, leading to very low water solubility. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach should be employed. The following protocols outline standard laboratory methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment (Miscibility)

This method is used to quickly determine if a liquid solute is miscible with a solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., from the table above)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand for at least 10 minutes and observe.

-

Observation:

-

If a single, clear liquid phase is present, the two liquids are miscible .

-

If two distinct layers are formed, the liquids are immiscible .

-

If the mixture is cloudy or forms an emulsion, this may indicate partial solubility. Further investigation would be required.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (e.g., g/100 mL)

This method provides a numerical value for the solubility of a compound in a given solvent at a specific temperature. The isothermal saturation method is a common approach.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath)

-

Micropipettes

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Add a known volume of the organic solvent (e.g., 5 mL) to several vials.

-

Add an excess amount of this compound to each vial. The presence of undissolved this compound is necessary to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Be careful not to disturb the undissolved layer.

-

Transfer the supernatant to a volumetric flask and dilute with the same solvent to a known final volume.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC).

-

Calculate the original concentration in the saturated solution, and express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

The Emergence of Alkylthiolanes: A Technical Guide to Discovery, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and isolation of small sulfur-containing heterocyclic compounds, specifically focusing on butyl-substituted thiolanes. While a seminal publication detailing the initial discovery and isolation of 3-Butylthiolane is not prominent in the scientific literature, its isomer, 2-Butylthiolane , has been identified as a naturally occurring volatile compound. This guide will therefore focus on the established discovery of 2-Butylthiolane from natural sources and provide detailed, generalized synthetic protocols applicable to the preparation of this compound and other substituted thiolanes.

Natural Occurrence: The Discovery of 2-Butylthiolane in Angelica Species

The identification of 2-Butylthiolane has been reported in the essential oils of plants belonging to the genus Angelica.[1] These plants are known for their rich chemical diversity and have been a subject of phytochemical investigations for many years. The discovery of sulfur-containing compounds in essential oils is significant due to their often potent and characteristic aromas and potential biological activities.[2]

Isolation from Natural Sources: A General Protocol

The isolation of 2-Butylthiolane from plant material is typically achieved through steam distillation of the plant's roots, followed by analysis of the collected essential oil.

Experimental Protocol: Steam Distillation and GC-MS Analysis

-

Plant Material Preparation: Fresh or dried roots of Angelica species are collected and ground to a coarse powder to increase the surface area for efficient extraction.

-

Steam Distillation: The ground plant material is placed in a distillation flask with water. Steam is passed through the flask, causing the volatile oils to vaporize along with the water.

-

Condensation and Collection: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid. The immiscible oil and water are collected in a receiving vessel, often a Florentine flask, which allows for the separation of the oil from the aqueous distillate.

-

Drying and Storage: The collected essential oil is separated from the water and dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the essential oil is determined using GC-MS. The oil sample is injected into a gas chromatograph, where the components are separated based on their boiling points and polarity. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component, allowing for its identification by comparison to spectral libraries and standards.

Quantitative analysis of the essential oil from certain Angelica species has shown the presence of 2-butylthiolane as a minor constituent.

| Compound | Plant Source | Part Used | Percentage in Essential Oil | Analytical Method | Reference |

| 2-Butylthiolane | Angelica species | Roots | 5.76% | GC-MS | [1] |

Synthetic Approaches to Substituted Thiolanes

Direct synthesis provides a reliable method for obtaining specific isomers of butylthiolane, such as this compound, for research and development purposes. Several general methods for the synthesis of substituted thiolanes have been established. A common and versatile approach involves the reaction of a dihaloalkane with a sulfur nucleophile.

General Synthetic Protocol: Synthesis of this compound

This protocol describes a generalized synthesis of this compound starting from 1,4-dichlorobutane and butanethiol.

Step 1: Synthesis of 1-Chloro-4-(butylthio)butane

-

To a solution of sodium hydroxide in a suitable solvent (e.g., ethanol/water mixture), butanethiol is added dropwise at room temperature.

-

The resulting sodium butanethiolate solution is then added to an excess of 1,4-dichlorobutane.

-

The reaction mixture is stirred at reflux for several hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-chloro-4-(butylthio)butane.

Step 2: Intramolecular Cyclization to form this compound

-

The crude 1-chloro-4-(butylthio)butane is dissolved in a suitable solvent (e.g., tetrahydrofuran).

-

A strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), is added portion-wise to the solution at a low temperature (e.g., 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the intramolecular cyclization.

-

The reaction is quenched by the careful addition of water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude this compound is then purified by distillation or column chromatography.

Characterization Data:

While specific quantitative data for the first isolation of this compound is unavailable, synthetic procedures for similar alkylthiolanes typically report yields in the range of 50-80%. Characterization would be performed using standard analytical techniques:

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the butyl group protons and the thiolane ring protons, with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the eight carbon atoms present in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₆S). |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the alkyl groups and C-S stretching vibrations. |

Visualizing the Processes

To further elucidate the methodologies described, the following diagrams illustrate the key workflows.

Caption: Isolation and identification workflow.

Caption: Synthetic pathway for this compound.

References

Disclaimer: Information specifically on 3-butylthiolane is exceptionally scarce in publicly available scientific literature. Therefore, this guide will focus on the available data for its isomer, 2-butylthiolane, and provide a broader context with related sulfur compounds to fulfill the informational request for researchers, scientists, and drug development professionals.

Introduction

Thiolanes, also known as tetrahydrothiophenes, are five-membered saturated heterocyclic compounds containing a sulfur atom. The incorporation of an alkyl substituent, such as a butyl group, can significantly influence their physicochemical properties and biological activities. While this compound remains largely uncharacterized, its isomer, 2-butylthiolane, has been identified as a natural product, notably as a constituent of the essential oil of plants from the Angelica genus.[1][2] This guide provides a comprehensive overview of 2-butylthiolane, including its properties, natural occurrence, and potential biological significance, supplemented with information on the synthesis and characteristics of related sulfur compounds.

Physicochemical Properties of Thiolanes and Related Compounds

| Property | Thiolane (Tetrahydrothiophene) | 2-Butanethiol | 2-sec-Butyl-2-(methylthio)thiolane |

| Molecular Formula | C₄H₈S | C₄H₁₀S | C₉H₁₈S₂ |

| Molecular Weight | 88.17 g/mol | 90.19 g/mol | 190.39 g/mol |

| Boiling Point | 119 °C | 84-85 °C | Not available |

| Density | 0.999 g/mL at 25 °C | 0.829 g/mL at 20 °C | Not available |

| Appearance | Colorless liquid | Colorless liquid | Not available |

| Odor | Characteristic, garlic-like | Strong, unpleasant | Not available |

| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in water, soluble in ethanol and ether | Not available |

Data for 2-sec-Butyl-2-(methylthio)thiolane is from spectral data and does not include full physicochemical properties.[3]

Synthesis of 2-Alkylthiolanes

While a specific, detailed experimental protocol for the synthesis of 2-butylthiolane is not prominently published, a general approach for the synthesis of 2-alkylthiolanes can be conceptualized based on established methods for creating similar thioethers and heterocyclic compounds. A plausible synthetic route involves the reaction of a 1,4-dihalobutane with a butyl-containing sulfur nucleophile or, more commonly, the alkylation of a pre-formed thiolane ring. A representative workflow is outlined below.

Caption: General synthetic strategies for 2-alkylthiolanes.

Representative Experimental Protocol (Conceptual)

Objective: Synthesis of 2-Butylthiolane via Alkylation of Thiolane.

Materials:

-

Thiolane (Tetrahydrothiophene)

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromobutane (Butyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of thiolane in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

n-Butyllithium solution is added dropwise to the stirred thiolane solution. The reaction is monitored for the formation of the thiolane anion.

-

After the addition is complete, the mixture is stirred at low temperature for a specified period to ensure complete deprotonation.

-

1-Bromobutane is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is separated and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield pure 2-butylthiolane.

Natural Occurrence and Biological Context

2-Butylthiolane has been identified as a volatile component in the essential oils of several species of the genus Angelica.[1][2] This genus is well-known in traditional medicine, and its essential oils are investigated for various pharmacological activities.

| Plant Species | Part Used | Percentage of 2-Butylthiolane in Essential Oil | Reference |

| Angelica species | Not specified | 5.76% | [1][2] |

The biological activity of Angelica essential oils is attributed to a complex mixture of compounds, including monoterpenes, sesquiterpenes, and phthalides. While the specific contribution of 2-butylthiolane to the overall bioactivity is not yet fully elucidated, the essential oils containing it have demonstrated a range of effects.

Caption: Key components and reported activities of Angelica essential oil.

Spectroscopic Data

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the structural elucidation of butylthiolanes. The ¹H NMR spectrum would show characteristic signals for the butyl chain protons and the protons on the thiolane ring, with chemical shifts and coupling patterns indicative of their relative positions.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would reveal the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern resulting from the loss of the butyl group and fragmentation of the thiolane ring.

Review of Related Sulfur Compounds

The study of sulfur-containing heterocyclic compounds is a significant area of research in medicinal chemistry.

-

Thiophenes: These are aromatic five-membered rings containing a sulfur atom. Thiophene derivatives are present in numerous approved drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. Their synthesis and functionalization are well-established.

-

Thiolanes (Tetrahydrothiophenes): As saturated analogs of thiophenes, thiolanes have a more flexible, non-planar structure. They are found in some natural products and are used as odorants and in the synthesis of various organic compounds.

The development of novel drugs often involves the synthesis and screening of libraries of heterocyclic compounds, and substituted thiolanes represent a class of molecules with potential for biological activity that warrants further investigation.

Conclusion and Future Outlook

While this compound remains an elusive target for a detailed review, this guide has provided a comprehensive overview of the available information on its isomer, 2-butylthiolane, and the broader class of thiolane derivatives. The natural occurrence of 2-butylthiolane in medicinally relevant Angelica species suggests a potential for biological activity that is yet to be fully explored. Future research should focus on the targeted synthesis of both 2- and this compound to enable the detailed characterization of their physicochemical properties and a thorough investigation of their pharmacological profiles. Such studies would contribute valuable knowledge to the field of sulfur-containing heterocyclic chemistry and could lead to the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Butylthiolane from 1,4-Butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed multi-step synthesis for the preparation of 3-butylthiolane, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis commences from readily available starting materials and proceeds through a series of robust and well-documented chemical transformations. While a direct conversion of 1,4-butanediol to this compound is not described in the literature, this application note provides a feasible synthetic pathway involving the initial synthesis of a substituted diol, followed by conversion to a dihalide and subsequent cyclization with a sulfide source. The protocols provided are based on established methodologies for analogous transformations.

Proposed Synthetic Pathway

The proposed synthesis of this compound from precursors related to 1,4-butanediol involves a four-step sequence:

-

Alkylation of Diethyl Malonate: Synthesis of diethyl 2-butylmalonate via the alkylation of diethyl malonate with 1-bromobutane.

-

Reduction to a Diol: Reduction of the diethyl 2-butylmalonate to the corresponding 2-butyl-1,4-butanediol using a powerful reducing agent.

-

Conversion to a Dihalide: Transformation of the diol into a more reactive 2-butyl-1,4-dibromobutane.

-

Cyclization: Reaction of the dibromide with a sulfide source to form the final product, this compound.

Chemical Reaction Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-butylmalonate

This procedure is adapted from the well-established malonic ester synthesis.[1][2][3][4]

Materials:

-

Diethyl malonate

-

1-Bromobutane

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

-

Slowly add diethyl malonate to the stirred solution at room temperature.

-

After the addition is complete, add 1-bromobutane dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude diethyl 2-butylmalonate.

-

Purify the product by vacuum distillation.

Step 2: Reduction of Diethyl 2-butylmalonate to 2-Butyl-1,4-butanediol

This protocol utilizes the strong reducing agent lithium aluminum hydride (LiAlH₄) for the reduction of the ester groups to alcohols.[5][6]

Materials:

-

Diethyl 2-butylmalonate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Saturated aqueous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl 2-butylmalonate in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting white precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 2-butyl-1,4-butanediol.

-

The product can be purified by vacuum distillation.

Step 3: Synthesis of 2-Butyl-1,4-dibromobutane

This procedure is an adaptation of the synthesis of 1,4-dibromobutane from 1,4-butanediol.[7]

Materials:

-

2-Butyl-1,4-butanediol

-

Sodium bromide

-

Concentrated sulfuric acid

-

Water

-

Dichloromethane

-

4% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, prepare a solution of sodium bromide in warm water.

-

To this solution, add 2-butyl-1,4-butanediol and a stir bar.

-

Slowly and carefully add concentrated sulfuric acid to the mixture with cooling, as the reaction is exothermic.

-

Heat the mixture to reflux for 4-5 hours. A separate, denser layer of the dibromide should form.

-

After cooling, pour the reaction mixture into cold water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic phases and wash sequentially with water, 4% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting 2-butyl-1,4-dibromobutane by vacuum distillation.

Step 4: Synthesis of this compound

This final step involves the cyclization of the dibromide with sodium sulfide to form the thiolane ring.[8]

Materials:

-

2-Butyl-1,4-dibromobutane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

-

Heat the solution to reflux.

-

Add 2-butyl-1,4-dibromobutane dropwise to the refluxing solution.

-

Continue to reflux for 3-4 hours, monitoring the reaction by TLC or GC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude this compound.

-

Purify the product by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the analogous transformations described in the protocols. Note that these are representative values and may vary for the specific substrates in the proposed synthesis.

| Step | Reaction | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Alkylation | Diethyl malonate, 1-Bromobutane | NaOEt | Ethanol | Reflux | 2-3 | 80-90 |

| 2 | Reduction | Diethyl ester | LiAlH₄ | Diethyl ether / THF | Reflux | 4-6 | 85-95 |

| 3 | Bromination | 1,4-Butanediol | NaBr, H₂SO₄ | Water | Reflux | 4-5 | 70-80 |

| 4 | Cyclization | 1,4-Dibromoalkane | Na₂S·9H₂O | Ethanol/Water | Reflux | 3-4 | 75-85 |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Sciencemadness Discussion Board - Preparation of 1,4-Dibromobutane - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

Protocol for quantification of 3-Butylthiolane in coffee aroma

An Application Note and Protocol for the Quantification of 3-Butylthiolane in Coffee Aroma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of this compound, a potential contributor to coffee aroma, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Stable Isotope Dilution Assay (SIDA). Due to the reactive nature and typically low concentrations of sulfur compounds in coffee, this method is designed to ensure high accuracy and sensitivity.

Data Presentation

As no specific quantitative data for this compound in coffee was found in the public domain, the following table is provided as a template for researchers to populate with their experimental results. This structured format allows for easy comparison across different coffee samples.

| Coffee Sample ID | Origin | Roast Level | This compound Concentration (ng/g) | Standard Deviation |

| Sample A | Colombia | Light | Enter Data | Enter Data |

| Sample B | Ethiopia | Medium | Enter Data | Enter Data |

| Sample C | Vietnam | Dark | Enter Data | Enter Data |

Experimental Protocol

This protocol is adapted from established methods for the analysis of volatile sulfur compounds in coffee.[1][2][3][4]

1. Objective: To quantify the concentration of this compound in roasted coffee beans.

2. Principle: Volatile compounds, including this compound, are extracted from a coffee matrix and analyzed by GC-MS. Quantification is achieved using a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in extraction efficiency.[3][4]

3. Materials and Reagents:

-

Roasted Coffee Beans

-

This compound (analytical standard)

-

Deuterated this compound (internal standard, to be synthesized)

-

Dichloromethane (CH2Cl2), high purity, distilled

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Liquid Nitrogen

-

Helium (carrier gas), 99.999% purity

4. Equipment:

-

Coffee grinder

-

Analytical balance

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

High Vacuum Distillation Apparatus (e.g., Solvent Assisted Flavor Evaporation - SAFE)

-

Rotary evaporator

-

Concentration tube (e.g., Vigreux column)

-

Autosampler vials with caps

5. Sample Preparation and Extraction: a. Grind roasted coffee beans to a fine, consistent powder. b. Accurately weigh 10 g of the ground coffee into a flask. c. Spike the coffee sample with a known amount of the deuterated this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected concentration of the analyte. d. Add 100 mL of dichloromethane to the flask. e. Stir the suspension for 3 hours at room temperature. f. Filter the suspension to separate the coffee grounds from the solvent extract. g. Dry the extract by passing it through a column containing anhydrous sodium sulfate. h. Concentrate the extract to approximately 5 mL using a rotary evaporator at 40°C. i. Further concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

6. GC-MS Analysis: a. GC Column: Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). b. Injection: Inject 1 µL of the concentrated extract in splitless mode. c. Inlet Temperature: 250°C. d. Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp to 150°C at 4°C/minute.

- Ramp to 250°C at 10°C/minute, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for both native this compound and the deuterated internal standard.

7. Quantification: a. Create a calibration curve using standard solutions of this compound with a constant concentration of the internal standard. b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. c. Calculate the concentration of this compound in the coffee sample using the regression equation from the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification.

References

Application of 3-Butylthiolane as a Food Flavoring Agent: A Review of Available Data

Initial investigations into the application of 3-Butylthiolane as a food flavoring agent have revealed a significant lack of publicly available scientific literature, regulatory approval, or documented use within the food industry. Comprehensive searches of databases from regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) did not yield any results for "this compound."

This absence of information strongly suggests that this compound is not a commonly used or approved food flavoring substance. In light of this, this document will provide an overview of the broader class of sulfur-containing heterocyclic compounds, which are structurally related to this compound and are known to be significant contributors to food flavors. This information is intended to provide relevant context for researchers and scientists interested in the sensory properties of such compounds.

The Role of Sulfur-Containing Heterocyclic Compounds in Food Flavor

Sulfur-containing compounds, particularly heterocyclic molecules like thiophenes, thiazoles, and their derivatives, are well-established as potent aroma and flavor components in a wide variety of foods.[1][2][3] These compounds are often characterized by their very low odor thresholds, meaning they can impart significant sensory characteristics even at trace concentrations.[2][4] They are typically formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids.[2][5]

Thiophene derivatives, which are structurally similar to thiolanes, have been identified in numerous food systems, including heated meat products, coffee, and onions.[1] The sensory properties of these compounds can range from meaty and roasted to savory and pungent, depending on the specific molecule and its concentration.[2][4]

General Sensory Properties of Related Sulfur-Containing Compounds

While specific data for this compound is unavailable, the following table summarizes the general sensory characteristics of some related sulfur-containing heterocyclic compounds found in food.

| Compound Class | General Sensory Descriptors | Food Occurrence (Examples) |

| Thiophenes | Meaty, roasted, savory, sulfurous | Cooked meat, roasted coffee, some baked goods[1][5] |

| Thiazoles | Nutty, roasted, green, vegetable-like | Coffee, cocoa, peanuts, popcorn[3][6] |

| Thiazolines | Roasted, meaty, nutty | Cooked meats, savory snacks |

| Dithiazines | Sulfurous, meaty, roasted | Cooked meat products[6] |

Experimental Protocols: Sensory Evaluation of a New Flavoring Agent

Given the lack of specific experimental data for this compound, a generalized protocol for the sensory evaluation of a new, uncharacterized flavoring agent is provided below. This protocol is a standard approach used in the flavor industry to determine the sensory profile and potential applications of a new substance.

Protocol: Descriptive Sensory Analysis of a Novel Flavor Compound

1. Objective: To identify and quantify the sensory attributes of a novel flavor compound.

2. Panel Selection and Training:

- Recruit 8-12 panelists with demonstrated sensory acuity.

- Train panelists on the fundamental tastes and a lexicon of aroma and flavor descriptors relevant to savory and sulfurous compounds.

- Conduct training sessions using reference standards for relevant aroma notes (e.g., meaty, roasted, sulfurous, onion, garlic).

3. Sample Preparation:

- Prepare a stock solution of the novel flavor compound in a neutral solvent (e.g., ethanol, propylene glycol).

- Create a series of dilutions of the stock solution in a neutral food base (e.g., unsalted broth, simple sugar solution, or water) to determine the detection and recognition thresholds.

- Prepare samples for descriptive analysis at a concentration determined to be clearly perceivable but not overpowering.

4. Sensory Evaluation Procedure:

- Conduct the evaluation in a controlled sensory laboratory with individual booths.

- Present samples to panelists in a randomized and blind fashion.

- Panelists will evaluate the samples and rate the intensity of each identified attribute on a structured scale (e.g., a 15-point intensity scale).

- Attributes to be evaluated may include, but are not limited to: overall aroma intensity, overall flavor intensity, meaty, roasted, savory, sulfurous, onion-like, garlic-like, metallic, and any other perceived notes.

5. Data Analysis:

- Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples.

- Use multivariate analysis techniques (e.g., Principal Component Analysis) to visualize the sensory profile of the compound.

Regulatory and Safety Assessment Workflow

The approval of a new food flavoring agent is a rigorous process that involves comprehensive safety and toxicological evaluations. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the safety assessment and approval of a new food flavoring agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. femaflavor.org [femaflavor.org]

- 6. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]

Application Notes and Protocols: 3-Butylthiolane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature specifically detailing the synthesis and reactivity of 3-butylthiolane is limited. The following application notes and protocols are based on established principles of heterocyclic sulfur chemistry and analogous reactions of substituted thiolanes. These are intended to serve as a representative guide and may require optimization for specific applications.

Introduction

Thiolanes, also known as tetrahydrothiophenes, are five-membered saturated heterocyclic compounds containing a sulfur atom. The introduction of alkyl substituents, such as a butyl group at the 3-position, can significantly influence the molecule's physical and chemical properties, making this compound a potentially valuable, albeit under-explored, building block in organic synthesis. Its structural features suggest utility as a non-aromatic sulfur-containing scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex molecules. This document outlines potential synthetic routes to this compound and explores its prospective applications in key organic transformations.

Synthesis of this compound

The synthesis of 3-substituted thiolanes can be approached through several general strategies. Below are two plausible, representative protocols for the synthesis of this compound.

Protocol 1: From 1,4-Dihalobutanes and a Butyl-Substituted Nucleophile

This approach involves the cyclization of a functionalized butane derivative.

Reaction Scheme:

Application Notes: Solid-Phase Microextraction for 3-Butylthiolane Sampling

An in-depth guide to the analysis of 3-Butylthiolane using Solid-Phase Microextraction (SPME) is detailed below, tailored for researchers, scientists, and professionals in drug development. This document provides comprehensive application notes and a step-by-step experimental protocol.

Introduction

This compound is a sulfur-containing heterocyclic compound that can be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential impurity or metabolite in pharmaceutical products. Accurate and sensitive detection of such volatile sulfur compounds (VSCs) is crucial. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the analysis of volatile and semi-volatile organic compounds.[1][2][3][4][5] This application note describes a headspace SPME (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of this compound.

Principle of SPME

SPME is an equilibrium-based extraction technique that utilizes a fused silica fiber coated with a polymeric stationary phase.[4] The fiber is exposed to the headspace of a sample, and volatile analytes partition from the sample matrix into the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and detection.[1]

Advantages of SPME for this compound Analysis

-

High Sensitivity: SPME can pre-concentrate analytes, leading to low detection limits.

-

Solvent-Free: As a solventless extraction method, it is environmentally friendly and reduces the risk of solvent-related interference in the analysis.[6]

-

Simplicity and Speed: The procedure is straightforward and can be easily automated, significantly reducing sample preparation time.[2]

-

Versatility: SPME can be applied to a wide range of sample matrices, including liquids, solids, and gases.[2]

Fiber Selection

The choice of SPME fiber coating is critical for the efficient extraction of target analytes. For volatile sulfur compounds like this compound, a mixed-phase fiber is generally recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the optimal choice due to its ability to adsorb a wide range of volatile and semi-volatile compounds, including polar and nonpolar analytes.[7] The combination of different polymeric materials provides a broad range of adsorption mechanisms.

Experimental Protocol: HS-SPME-GC-MS for this compound

This protocol provides a general procedure for the analysis of this compound. Note: This is a general method for volatile sulfur compounds and should be optimized and validated for the specific matrix and concentration range of this compound in your samples.

1. Materials and Reagents

-

SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) StableFlex fiber or similar.

-

SPME Fiber Holder: Manual or autosampler version.

-

Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

-

Analytical Standard: this compound (if available) or a suitable surrogate standard for method development.

-

Solvent: Methanol or another suitable solvent for preparing standard solutions.

-

Sodium Chloride (NaCl): Analytical grade, for salting-out effect.

2. Sample Preparation

-

Place 5 mL of the liquid sample (or a known weight of solid sample) into a 20 mL headspace vial.

-

For aqueous samples, add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the solution, which can enhance the partitioning of volatile analytes into the headspace.

-

Immediately seal the vial with a magnetic screw cap and a PTFE/silicone septum.

-

Prepare a blank sample using deionized water or the sample matrix without the analyte.

-

Prepare calibration standards by spiking known concentrations of this compound into the blank matrix.

3. HS-SPME Procedure

-

Fiber Conditioning: Before the first use, and daily, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injector port at a high temperature (e.g., 270 °C) for a specified time (e.g., 30-60 min).

-

Equilibration: Place the sealed vial in a heating block or water bath set to 60 °C and allow the sample to equilibrate for 15 minutes. Agitation during equilibration can facilitate the release of volatiles into the headspace.

-

Extraction: After equilibration, expose the conditioned SPME fiber to the headspace of the vial by piercing the septum. Do not allow the fiber to touch the sample. Extract for 30 minutes at 60 °C. The optimal extraction time and temperature should be determined experimentally.

-

Desorption: After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port. Desorb the analytes at 250 °C for 5 minutes in splitless mode.

4. GC-MS Analysis

-

Injector: 250 °C, splitless mode for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-350.

5. Data Analysis

-

Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the analytical standard.

-

Quantify the concentration of this compound using a calibration curve constructed from the analysis of the standard solutions.

Quantitative Data

| Compound | Fiber Coating | LOD (ng/L) | LOQ (ng/L) | Linearity (R²) | Reference |

| Dimethyl sulfide | CAR/PDMS | 1.6 | 10 | > 0.99 | [8] |

| Dimethyl disulfide | CAR/PDMS | - | - | > 0.99 | [8] |

| Methanethiol | CAR/PDMS | 93.5 | 500 | > 0.99 | [8] |

| Hydrogen sulfide | CAR/PDMS | - | - | > 0.9 | [8] |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly matrix-dependent and should be experimentally determined for your specific application.

Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

References

- 1. LVI and DI-SPME Combined with GC/MS and GC/MS for Volatile Chemical Profile Investigation and Cytotoxic Power Evaluation of Essential Oil and Hydrolate from Cannabis sativa L. cv. Carmagnola - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis of the aroma chemicals of <i>Melissa officinalis</i> using hydrodistillation and HS-SPME techniques - Arabian Journal of Chemistry [arabjchem.org]

- 3. repository.unar.ac.id [repository.unar.ac.id]

- 4. japsonline.com [japsonline.com]

- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]